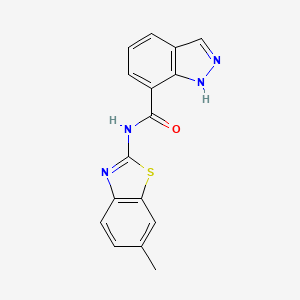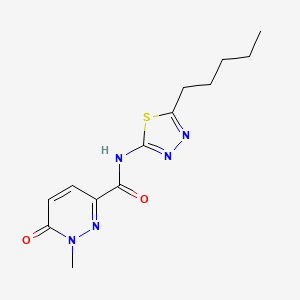![molecular formula C19H21NO3 B7523983 1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid](/img/structure/B7523983.png)
1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a phenoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling for large-scale synthesis. This includes using cost-effective catalysts and reagents, as well as optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.
Phenoxyphenyl derivatives: Compounds with similar phenoxyphenyl groups but different substituents on the piperidine ring.
Uniqueness: 1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-19(22)18-11-4-5-12-20(18)14-15-7-6-10-17(13-15)23-16-8-2-1-3-9-16/h1-3,6-10,13,18H,4-5,11-12,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZBPNFDNIPHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-bromophenyl)methyl]-3-iodo-N-methylbenzamide](/img/structure/B7523902.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7523905.png)

![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7523913.png)
![2-(3-ethyl-2-oxobenzimidazol-1-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7523917.png)

![3-(2,4-dimethylphenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7523936.png)
![N-[(5-bromothiophen-2-yl)methyl]-3-iodobenzamide](/img/structure/B7523945.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-5-[(4-methoxyphenoxy)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7523962.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide](/img/structure/B7523974.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7523985.png)
![(E)-3-pyridin-4-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7523987.png)
![1-[[4-(Imidazol-1-ylmethyl)phenyl]methyl]-3-phenylurea](/img/structure/B7523990.png)
methanone](/img/structure/B7523997.png)
